N-1-ADAMANTYL-4-HYDROXYPIPERIDINE-1-CARBOXAMIDE
Overview
Description
N-1-ADAMANTYL-4-HYDROXYPIPERIDINE-1-CARBOXAMIDE: is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of the adamantyl group into various chemical structures has been explored for its potential to enhance the pharmacological properties of compounds, making them useful in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-1-ADAMANTYL-4-HYDROXYPIPERIDINE-1-CARBOXAMIDE typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized from 4-piperidone hydrochloride hydrate through a series of reactions involving reduction and protection steps.
Coupling Reaction: The adamantyl and piperidine intermediates are then coupled using a suitable coupling agent, such as a carbodiimide, to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level .
Medicine: Adamantane derivatives, including N-1-ADAMANTYL-4-HYDROXYPIPERIDINE-1-CARBOXAMIDE, have been explored for their potential antiviral, anticancer, and neuroprotective properties .
Industry: The compound’s stability and rigidity make it useful in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-1-ADAMANTYL-4-HYDROXYPIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to cross biological membranes and reach its target sites. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired pharmacological effects .
Comparison with Similar Compounds
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): A synthetic cannabinoid with a similar adamantyl group.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Another synthetic cannabinoid with an adamantyl group.
Properties
IUPAC Name |
N-(1-adamantyl)-4-hydroxypiperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-14-1-3-18(4-2-14)15(20)17-16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14,19H,1-10H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRJYXDNZSHIHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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